molecular formula C20H18IN3OS B2585675 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 396720-49-3

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B2585675
CAS No.: 396720-49-3
M. Wt: 475.35
InChI Key: FSXREVLFLAPARX-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3,5-dimethylphenyl group and a 2-iodobenzamide moiety. Its molecular structure combines aromaticity (from the thiophene and benzene rings) with electron-rich pyrazole and iodine substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN3OS/c1-12-7-13(2)9-14(8-12)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXREVLFLAPARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thieno[3,4-c]pyrazole derivatives with varying substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects and inferred properties.

Structural Analogues and Substituent Variations

Compound Name Substituent Positions (Aryl Group) Attached Moiety Key Structural Differences
N-(2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide (Target) 3,5-dimethylphenyl 2-iodobenzamide Iodine atom (heavy, polarizable); 3,5-dimethylphenyl (symmetrical substitution)
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide 2,3-dimethylphenyl furan-2-carboxamide 2,3-dimethylphenyl (asymmetric substitution); furan (oxygen-containing heterocycle)
N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxy-benzamide 3,5-dimethylphenyl 3-methoxybenzamide Methoxy group (electron-donating) vs. iodine (electron-withdrawing)

Hypothesized Property Differences

Electronic Effects: The iodine in the target compound may increase electron density at the benzamide ring, enhancing halogen bonding compared to the methoxy group (electron-donating) or furan (aromatic with lone-pair electrons) .

Lipophilicity and Solubility :

  • The iodine atom increases molecular weight (267.9 g/mol for iodine vs. 15.99 g/mol for methoxy) and lipophilicity (logP ~3.5 estimated), which may reduce aqueous solubility compared to the methoxy or furan analogs .

Biological Activity: No direct biological data are available for the target compound. However, analogs with furan-2-carboxamide () or methoxybenzamide () substituents have been explored in kinase inhibition studies, suggesting that the iodine substitution could alter target selectivity or potency .

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